(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate typically involves the esterification of benzenepentanoic acid with 2,5-dioxopyrrolidin-1-yl . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar esterification techniques used in laboratory settings are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzenepentanoic acid and 2,5-dioxopyrrolidin-1-yl, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-dioxopyrrolidin-1-yl acrylate: A similar compound used as a protein crosslinker.
Benzenepentanoic acid derivatives: Other derivatives of benzenepentanoic acid with different ester groups.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C15H15NO5/c17-12(11-5-2-1-3-6-11)7-4-8-15(20)21-16-13(18)9-10-14(16)19/h1-3,5-6H,4,7-10H2 |
InChI Key |
QQAXTPVJSPAULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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